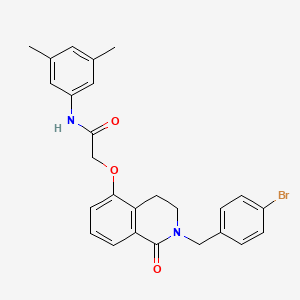

![molecular formula C12H15N3O B2884700 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248740-01-3](/img/structure/B2884700.png)

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

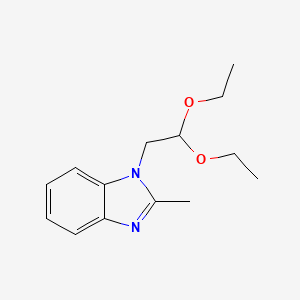

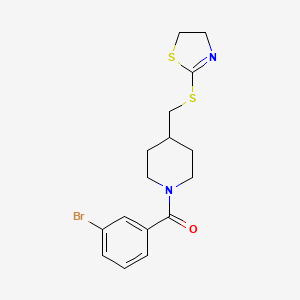

The compound “2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a 3,4-dimethylphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methyl groups attached to the 3rd and 4th carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as click chemistry . The 3,4-dimethylphenyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the triazole ring and the 3,4-dimethylphenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the triazole ring and the 3,4-dimethylphenyl group . The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole ring and the 3,4-dimethylphenyl group . For example, the presence of the triazole ring could increase the compound’s polarity, affecting its solubility in various solvents .科学的研究の応用

Complex Formation and Structural Analysis

Research by Toda et al. (1988) demonstrated the isolation of unstable tautomers from an equilibrium mixture through complex formation with a structurally similar compound, highlighting the utility of such compounds in studying equilibrium dynamics in organic chemistry Toda et al., 1988.

Coordination Polymers and Metal Complexes

Tang et al. (2000) synthesized novel diorganotin(IV) complexes with bis(triazol-1-yl)alkanes, revealing the formation of linkage coordination polymers. This work illustrates the potential of triazole derivatives in the development of new materials with specific coordination structures Tang et al., 2000.

Crystal Engineering and Supramolecular Assemblies

The study by Arora and Pedireddi (2003) on supramolecular assemblies with 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, including derivatives of triazole, showcases the importance of such compounds in crystal engineering and the design of molecular assemblies Arora & Pedireddi, 2003.

Spectroscopic and Structural Characterization

Ahmed et al. (2020) conducted a comprehensive study on the synthesis, spectroscopic characterization, and X-ray analysis of triazole derivatives. Their work emphasizes the relevance of triazole-based compounds in understanding molecular interactions and structural properties, which could be pivotal for designing new materials or catalysts Ahmed et al., 2020.

Luminescence Sensing

Research by Shi et al. (2015) on lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate demonstrates the potential application of triazole derivatives in the development of fluorescence sensors, highlighting their utility in detecting specific chemicals Shi et al., 2015.

将来の方向性

The future research directions involving this compound could be quite diverse, given the wide range of potential applications of triazole-containing compounds . These could include the development of new pharmaceuticals, the study of its chemical reactivity, or the exploration of its physical properties.

特性

IUPAC Name |

2-[1-(3,4-dimethylphenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-3-4-12(7-10(9)2)15-8-11(5-6-16)13-14-15/h3-4,7-8,16H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRYTXSMOGUNKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2884625.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)